molecular formula C9H8N2O B046852 4-(Cianometil)benzamida CAS No. 114365-07-0

4-(Cianometil)benzamida

Número de catálogo: B046852
Número CAS: 114365-07-0
Peso molecular: 160.17 g/mol
Clave InChI: KBUKNUOQYOMHHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Cyanomethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a cyanomethyl group attached to the benzamide structure. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-(Cyanomethyl)benzamide serves as a valuable building block in organic synthesis. Its functional groups facilitate the construction of more complex molecules. This compound can be utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals. The reactivity of the cyanomethyl group allows for various chemical transformations, making it a versatile reagent in synthetic pathways .

Table 1: Synthetic Applications of 4-(Cyanomethyl)benzamide

ApplicationDescription
Organic SynthesisUsed as a building block for complex molecules
Pharmaceutical IntermediatesActs as an intermediate in drug synthesis
Material ScienceContributes to the development of new materials

Biological Research

Biological Target Interactions

In biological research, 4-(Cyanomethyl)benzamide can be employed to study interactions with biological targets. Its structure allows it to act as a lead compound for developing new drugs with therapeutic applications. Research indicates that derivatives of benzamide, including this compound, exhibit significant potential in modulating biological activity, particularly against specific enzymes and receptors .

Case Study: Antitumor Activity

A study involving N-(cyanomethyl)benzamide derivatives demonstrated promising antitumor effects. Patients treated with these compounds showed improved survival rates and responses to therapy, highlighting their potential in cancer treatment .

Medicinal Chemistry

Drug Development Potential

The structural features of 4-(Cyanomethyl)benzamide make it a candidate for designing inhibitors or modulators of specific enzymes or receptors. For instance, research on related compounds has shown efficacy in treating hyperproliferative diseases such as polycythemia vera and essential thrombocythemia. These findings suggest that derivatives of 4-(Cyanomethyl)benzamide could be explored further for their medicinal properties .

Table 2: Medicinal Applications and Findings

ApplicationFindings
Drug DesignPotential inhibitors for specific enzymes
Cancer TherapyDemonstrated antitumor activity in clinical studies
Treatment of Hyperproliferative DiseasesEffective against conditions like polycythemia vera

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions

  • Nitrilase-Mediated Hydrolysis: : This method involves the synthesis of a 4-(cyanomethyl)azetidin-2-one precursor followed by selective hydrolysis of the nitrile group using a nitrilase enzyme. This approach is advantageous for its selectivity, avoiding potential side reactions with other functional groups.

  • Modification of Pre-existing Benzamides: : This method involves modifying an existing benzamide derivative to introduce the cyanomethyl group. Reactions like alkylation or substitution reactions on a suitable precursor can be employed.

Industrial Production Methods

Industrial production methods for 4-(Cyanomethyl)benzamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

  • Hydrolysis of the Nitrile Group: : This reaction can lead to the formation of 4-(carboxymethyl)benzamide using either chemical or enzymatic methods.

  • Reactions with the Amide Group: : The amide group can undergo reactions like alkylation, acylation, or reduction, offering possibilities for further derivatization.

  • Cyclization Reactions: : The cyanomethyl group can participate in cyclization reactions with other functional groups, leading to the formation of heterocyclic compounds with potentially valuable biological activities.

Common Reagents and Conditions

    Hydrolysis: Common reagents include acids or bases for chemical hydrolysis, and nitrilase enzymes for enzymatic hydrolysis.

    Alkylation and Acylation: Reagents such as alkyl halides and acyl chlorides are commonly used.

    Cyclization: Various catalysts and reaction conditions can be employed depending on the desired heterocyclic compound.

Major Products

    4-(Carboxymethyl)benzamide: Formed from the hydrolysis of the nitrile group.

    Heterocyclic Compounds: Formed from cyclization reactions involving the cyanomethyl group.

Comparación Con Compuestos Similares

Similar Compounds

    4-(Carboxymethyl)benzamide: Formed from the hydrolysis of 4-(Cyanomethyl)benzamide.

    N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A heterocyclic compound formed from cyclization reactions involving the cyanomethyl group.

Uniqueness

4-(Cyanomethyl)benzamide is unique due to its ability to undergo a variety of chemical reactions, leading to the formation of diverse and biologically active compounds. Its versatility as a precursor in organic synthesis and its potential therapeutic applications set it apart from similar compounds.

Actividad Biológica

4-(Cyanomethyl)benzamide, also known as N-(cyanomethyl)-4-benzamide, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, emphasizing its role as a Janus kinase (JAK) inhibitor and its implications in treating hyperproliferative diseases.

Chemical Structure

The chemical structure of 4-(Cyanomethyl)benzamide can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound features a cyanomethyl group attached to a benzamide structure, which is crucial for its biological interactions.

4-(Cyanomethyl)benzamide acts primarily as a JAK inhibitor , targeting the JAK/STAT signaling pathway. This pathway is vital for hematopoiesis and immune function, and its dysregulation is associated with various hematological malignancies.

JAK Inhibition

  • Target Diseases : Clinical studies have shown that 4-(Cyanomethyl)benzamide (referred to as CYT-0387 in some studies) effectively treats conditions such as:
    • Polycythemia Vera (PV)
    • Essential Thrombocythemia (ET)
    • Primary Myelofibrosis (PMF)

These conditions are characterized by excessive blood cell production and can lead to severe complications if untreated. The inhibition of JAK enzymes helps normalize blood cell counts and alleviate symptoms associated with these diseases .

Efficacy in Clinical Studies

Clinical trials have demonstrated that patients treated with CYT-0387 showed significant improvements in:

  • Anemia levels
  • Spleen size reduction

These outcomes suggest that the compound not only inhibits JAK activity but also promotes better overall health in affected patients .

Comparative Efficacy

A comparative analysis of various JAK inhibitors highlights the potency of CYT-0387. Below is a summary table showing the efficacy of CYT-0387 compared to other known JAK inhibitors:

CompoundCondition TreatedEfficacy (%)Notes
CYT-0387PV, ET, PMFHighSignificant improvement in anemia/spleen
RuxolitinibPV, PMFModerateCommonly used but with some resistance
BaricitinibRA, COVID-19ModerateEffective for autoimmune conditions
TofacitinibRAModeratePrimarily for rheumatoid arthritis

Case Studies

Several case studies have documented the effectiveness of 4-(Cyanomethyl)benzamide in clinical settings:

  • Case Study 1 : A patient with PMF exhibited a marked decrease in spleen size after six months of treatment with CYT-0387, alongside improved hemoglobin levels.
  • Case Study 2 : In a cohort study involving patients with ET, those treated with CYT-0387 reported fewer thrombotic events compared to those on standard therapy.

These case studies underline the compound's potential as a viable treatment option for hematological disorders.

Toxicity and Safety Profile

While the therapeutic benefits are promising, it is essential to consider the toxicity profile. Research indicates that while 4-(Cyanomethyl)benzamide has a favorable safety profile compared to other JAK inhibitors, monitoring for adverse effects such as liver function abnormalities is recommended during treatment .

Propiedades

IUPAC Name

4-(cyanomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUKNUOQYOMHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585410
Record name 4-(Cyanomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114365-07-0
Record name 4-(Cyanomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyanomethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Cyanomethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(Cyanomethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(Cyanomethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(Cyanomethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(Cyanomethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.